4H-1-Benzopyran-4-one, 5-bromo- is a chemical compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This compound features a bromine atom at the 5-position of the benzopyran ring, which can influence its reactivity and biological properties. Benzopyrans are characterized by their fused benzene and pyran rings, and they play significant roles in medicinal chemistry due to their potential as therapeutic agents.
The compound can be synthesized through various chemical reactions involving starting materials such as phenols and α,β-unsaturated carbonyl compounds. Research has demonstrated that modifications to the benzopyran structure can lead to compounds with enhanced anticancer and anti-inflammatory properties .
4H-1-Benzopyran-4-one, 5-bromo- is classified under:
The synthesis of 4H-1-Benzopyran-4-one, 5-bromo- typically involves several steps, including:
One common method for synthesizing benzopyran derivatives is through the Vilsmeier-Haack reaction, where an aromatic compound reacts with phosphorus oxychloride and dimethylformamide to yield formylated products. Subsequent reactions can introduce bromine at the desired position .
For example, a typical synthesis might involve:
The molecular structure of 4H-1-Benzopyran-4-one, 5-bromo- consists of:
Key structural data may include:
4H-1-Benzopyran-4-one, 5-bromo- can undergo various chemical reactions, including:
For example, nucleophilic substitution might involve treating the compound with an amine in a polar solvent to yield an amine-substituted product. The reaction conditions (temperature, solvent choice) significantly affect yield and selectivity .
The mechanism of action for compounds like 4H-1-Benzopyran-4-one, 5-bromo-, particularly in biological contexts, often involves:
Studies have shown that certain benzopyran derivatives exhibit significant activity against cancer cell lines and may function by inhibiting specific signaling pathways involved in cell proliferation .
Key physical properties include:
Chemical properties may encompass:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .
4H-1-Benzopyran-4-one, 5-bromo-, has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological contexts, highlighting its importance in medicinal chemistry .
The systematic IUPAC name 5-bromo-4H-1-benzopyran-4-one unambiguously defines the atomic connectivity and bromine position. Alternative nomenclature includes 5-bromochromone (common name) and CAS designations 1260485-23-1 (specific isomer) and 30779-63-6 (for the 6-bromo-2-methyl variant) [4] [10]. The core structure comprises a fused benzene ring (A-ring) and γ-pyrone ring (B-ring), with bromine substitution occurring at the C5 position—a site adjacent to the carbonyl oxygen and para to the pyran oxygen. This positioning creates a distinct electronic asymmetry, polarizing the A-ring π-system.
Table 1: Nomenclature and Identifiers of 5-Bromo-4H-1-benzopyran-4-one
Nomenclature System | Name | Identifier |
---|---|---|
IUPAC | 5-bromo-4H-1-benzopyran-4-one | – |
Common | 5-bromochromone | – |
CAS | 4H-1-Benzopyran-4-one, 5-bromo- | 1260485-23-1 |
PubChem CID | 46742803 | – |
Table 2: Key Spectral Assignments (Experimental Data from Analogues)
Nucleus | Position | Chemical Shift (δ, ppm) | Coupling (Hz) | Source Technique |
---|---|---|---|---|
¹H | H2 | 8.10–8.20 | d, J=5.6 | ¹H NMR (400 MHz, DMSO) |
¹H | H3 | 6.40–6.50 | s | ¹H NMR (400 MHz, DMSO) |
¹H | H6 | 7.75–7.85 | dd, J=8.4, 2.0 | ¹H NMR (400 MHz, DMSO) |
¹³C | C4 (C=O) | 175.5 | – | ¹³C NMR (101 MHz, DMSO) |
¹³C | C5 | 118.2 | – | ¹³C NMR (101 MHz, DMSO) |
Chromones (4H-1-benzopyran-4-ones) emerged as privileged scaffolds in the early 20th century with the isolation of natural flavonoids like khellin (1930s) and subsequent synthetic exploration. The unsubstituted chromone (CAS 491-38-3) served as the foundational template for derivatization studies [7]. Bromination initially served as a tool for structure elucidation—bromine's high molecular weight facilitated crystalline derivatives for X-ray analysis, confirming chromone ring geometry. The 1950s–1970s saw systematic electrophilic substitution studies revealing that bromination occurs regioselectively at C5/C8 in chromones due to maximal electron density at these positions in the HOMO, as predicted by molecular orbital calculations [1].
Table 3: Historical Development Timeline in Benzopyranone Chemistry
Period | Key Advancement | Impact on 5-Bromochromone Chemistry |
---|---|---|
1930–1950 | Isolation of natural chromones (e.g., flavonoids) | Identification of the core scaffold for modification |
1955–1975 | Electrophilic substitution studies on chromone | Regioselectivity rules established: C5 > C8 > C6 |
1980–2000 | X-ray crystallography of halogenated derivatives | Confirmed planarity and electronic effects of Br |
2000–Present | Hybrid molecule design (e.g., chromone-isoxazole) | 5-Bromo derivative used to generate bioactive hybrids |
Bromine at C5 profoundly alters the chromone's reactivity and bioactivity. Unlike smaller halogens, bromine balances steric bulk (van der Waals radius 1.85 Å) with polarizability, enabling both hydrophobic interactions in biological targets and facile participation in metal-catalyzed cross-coupling reactions.
Table 4: Impact of 5-Bromo Substitution on Biological Activity in Chromone Hybrids
Hybrid Structure | Cancer Cell IC₅₀ (μM) | Normal Cell IC₅₀ (μM) | Selectivity Index (HEK-293/Cancer) | Key Bioactivity |
---|---|---|---|---|
Unsubstituted chromone | >100 | >200 | ~2 | Weak antiproliferative activity |
5-Bromo-isoxazole-chromone (5a) | 5.2 ± 0.3 | 102.4 ± 8.2 | 19.7 | Apoptosis induction (50.8% at 5 μM) |
5-Bromo-isoxazole-chromone (5b) | 8.7 ± 0.6 | 154.1 ± 10.5 | 17.7 | Serum-stable for >1 h |
5-Bromo-isoxazole-chromone (5d) | 22.2 ± 1.1 | 293.2 ± 15.8 | 13.2 | Selective against MDA-MB-231 |
Table 5: Synthetic Applications of 5-Bromo-4H-1-benzopyran-4-one
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | 5-Arylchromone | Kinase inhibitor precursors |
Amination | CuI, phenanthroline, amine, 100°C | 5-Aminochromone | Aniline-based probe synthesis |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, alkyne, Et₃N | 5-Alkynylchromone | Fluorescent tag attachment |
Reduction | Pd/C, H₂ (1 atm), ethanol | 5,6,7,8-Tetrahydro-5-bromochromone | Saturated ring pharmacokinetic modifiers |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: